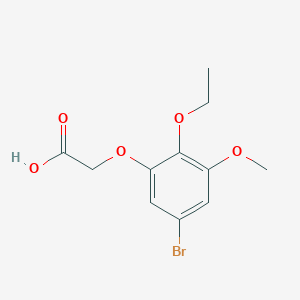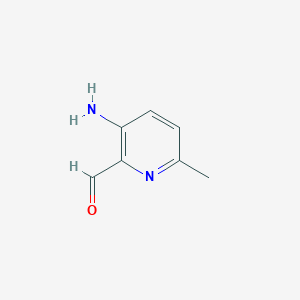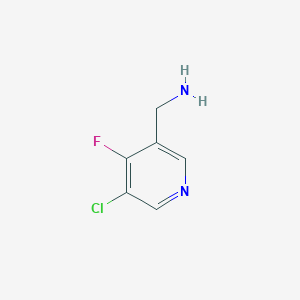
(5-Chloro-4-fluoropyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-4-fluoropyridin-3-YL)methanamine is an organic compound with the molecular formula C6H6ClFN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-fluoropyridin-3-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloro-4-fluoropyridine with methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-4-fluoropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Chloro-4-fluoropyridin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It helps in understanding the binding mechanisms and activity of various drugs .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific receptors and enzymes .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (5-Chloro-4-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Fluoropyridin-3-yl)methanamine
- (5-Chloro-3-fluoropyridin-2-yl)methanamine
- 3-Amino-5-fluoropyridine
Uniqueness
(5-Chloro-4-fluoropyridin-3-YL)methanamine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives. Its specific substitution pattern also imparts distinct electronic and steric properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H6ClFN2 |
|---|---|
Peso molecular |
160.58 g/mol |
Nombre IUPAC |
(5-chloro-4-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H,1,9H2 |
Clave InChI |
RWWKXCDSTNKSAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


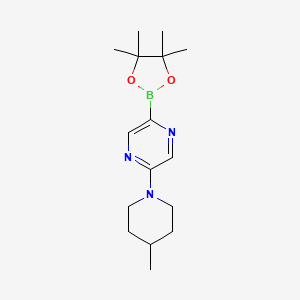
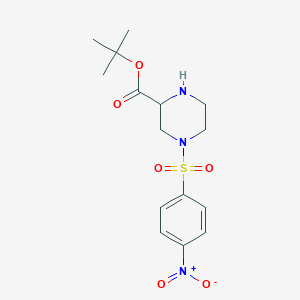
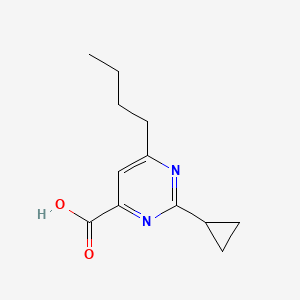
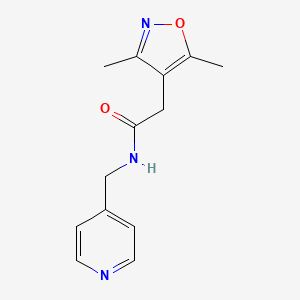
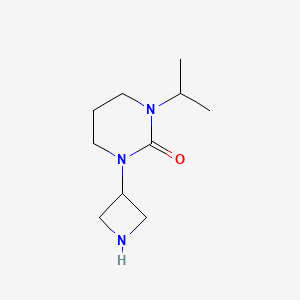
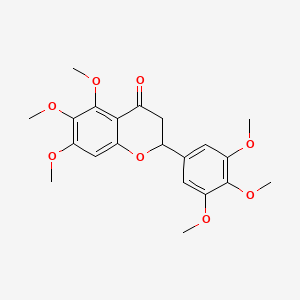
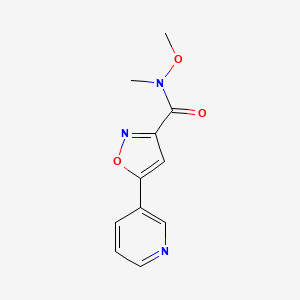
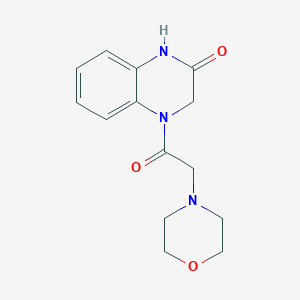
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
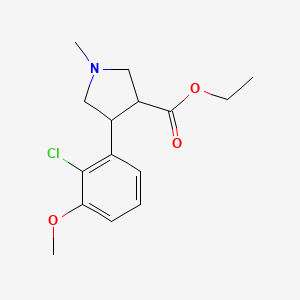
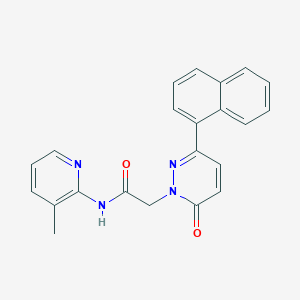
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
